![molecular formula C9H7ClN4O3 B1521602 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 1094331-75-5](/img/structure/B1521602.png)
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Overview
Description
The compound “2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid” is a chemical compound with the CAS Number: 1094331-75-5. It has a molecular weight of 254.63 and its IUPAC name is [1-(6-chloro-3-pyridazinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid .
Synthesis Analysis
The synthesis of pyrazoline derivatives, which include the compound , is a hot research area due to their favourable photophysical properties and crucial role in charge transfer processes . An efficient and environmental benign solvent-free synthesis of 5-amino-3-aryl-1-(6-chloropyridazin-3-yl)pyrazoles was accomplished by grinding 3-chloro-6-hydrazinopyridazine and β-ketonitriles in the presence of p-toulenesulfonic acid as a catalyst .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C9H7ClN4O3/c10-6-1-2-7(12-11-6)14-8(15)3-5(13-14)4-9(16)17/h1-3,13H,4H2,(H,16,17) .
Chemical Reactions Analysis
The compound obeys Lipinski’s rule of five (nviolations = 0–1) and showed weak to strong binding interactions with dock score range −8.0 to −9.9 kcal/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.63 . More detailed physical and chemical properties are not available in the current search results.
Scientific Research Applications
Synthesis of Fluorescent Dyes
The compound’s structure, containing a pyrazoline ring, makes it a candidate for the synthesis of fluorescent dyes. These dyes have applications in biomedicine , sensors , and opto-electronics due to their favorable photophysical properties and role in charge transfer processes .
Mechanism of Action
The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . The optimized structures of the ligand and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase (PDB ID-1aj6) enzyme to determine the most preferred mode of interaction .
Safety and Hazards
properties
IUPAC Name |
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4H-pyrazol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O3/c10-6-1-2-7(12-11-6)14-8(15)3-5(13-14)4-9(16)17/h1-2H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDJWQAYKJMPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=NN=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.